molecular formula C18H14Br2O4 B288007 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Número de catálogo B288007
Peso molecular: 454.1 g/mol
Clave InChI: OIMRIPVNDIMRNS-VMPITWQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBET, is a small molecule inhibitor that has shown promising results in cancer research. DBET targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mecanismo De Acción

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the transcription of genes. By inhibiting the bromodomain of BET proteins, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is its specificity for BET proteins, which reduces the risk of off-target effects. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have a favorable safety profile in preclinical studies. However, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has limited solubility in aqueous solutions, which may limit its use in certain experiments. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one also has a relatively short half-life, which may require frequent dosing in vivo.

Direcciones Futuras

There are several future directions for 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research. One area of interest is the development of more potent and selective BET inhibitors, which may improve the efficacy of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one in cancer treatment. Another area of interest is the identification of biomarkers that can predict the response to 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one treatment, which may help to personalize cancer treatment. Finally, the combination of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one with other cancer therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer patients.
Conclusion:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is a promising small molecule inhibitor that has shown efficacy in cancer research. Its specificity for BET proteins and favorable safety profile make it a viable option for further research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research hold great promise for the development of more effective cancer treatments.

Métodos De Síntesis

The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one involves several steps, starting with the reaction of 2,4,6-tribromoanisole with 3-ethoxyprop-1-ene in the presence of a palladium catalyst. This reaction produces a key intermediate, which is then subjected to a series of reactions to obtain the final product, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been optimized to improve its yield and purity, making it a viable option for further research.

Aplicaciones Científicas De Investigación

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has shown promising results in cancer research, specifically in the treatment of acute myeloid leukemia (AML). BET proteins have been shown to play a critical role in the development and progression of AML, and inhibition of these proteins by 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in AML cells. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to inhibit the growth of other cancer cell lines, including breast, prostate, and lung cancer cells.

Propiedades

Nombre del producto

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Fórmula molecular

C18H14Br2O4

Peso molecular

454.1 g/mol

Nombre IUPAC

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14Br2O4/c1-2-24-13-6-3-11(4-7-13)5-8-16(21)14-9-12(19)10-15(20)18(23)17(14)22/h3-10H,2H2,1H3,(H,22,23)/b8-5+

Clave InChI

OIMRIPVNDIMRNS-VMPITWQZSA-N

SMILES isomérico

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES canónico

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.